

BP Fluor 430 Azide: A Comparative Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: BP Fluor 430 azide

Cat. No.: B15622373

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A review of available data on **BP Fluor 430 azide** and its alternatives for researchers, scientists, and drug development professionals.

Initial Literature Review: As of late 2025, a comprehensive search of prominent scientific databases has not yielded any peer-reviewed articles citing the experimental use of **BP Fluor 430 azide**. Consequently, this guide is based on data provided by manufacturers and suppliers. This information is intended to provide a comparative overview, but it is important to note the absence of independent, peer-reviewed validation.

BP Fluor 430 azide is a fluorescent probe designed for bioorthogonal labeling reactions, specifically for "click chemistry." It features a terminal azide group that can react with alkyne-modified biomolecules. This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a copper catalyst in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by reacting with a strained cyclooctyne.^[1] This green-fluorescent dye is water-soluble and maintains its fluorescent properties over a wide pH range (pH 4-10).^[1]

Product Comparison

For researchers considering **BP Fluor 430 azide**, several alternatives are available. A direct comparison of their key properties, based on manufacturer data, is provided below.

Feature	BP Fluor 430 Azide	BP Fluor 430 Picolyl Azide	AZDye 430 Azide
Excitation Max (nm)	432	Not Specified	432[1]
Emission Max (nm)	539	Not Specified	539[1]
Extinction Coefficient (M ⁻¹ cm ⁻¹)	~15,000	Not Specified	~15,000[2]
Key Feature	General purpose green-fluorescent azide probe.	Incorporates a copper-chelating motif for enhanced CuAAC reaction rates, especially for low-abundance targets.[3]	Presented as a direct structural equivalent to Alexa Fluor® 430. [1]
Solubility	Water, DMSO, DMF	Not Specified	Water, DMSO, DMF[4]

Enhanced Alternative: BP Fluor 430 Picolyl Azide

A noteworthy alternative is the "next generation" BP Fluor 430 Picolyl Azide. This probe is designed with a picolyl moiety that acts as a copper-chelating group. This feature is intended to increase the effective concentration of the copper catalyst at the reaction site, thereby accelerating the rate of the CuAAC reaction. This enhancement is particularly beneficial for the detection of low-abundance biomolecules and can allow for a significant reduction in the overall copper concentration required, which is advantageous in cellular studies where copper toxicity is a concern.

Experimental Methodologies

While specific protocols for **BP Fluor 430 azide** are not available in peer-reviewed literature, the following are generalized protocols for copper-catalyzed and copper-free click chemistry that can be adapted for use with this and similar fluorescent azides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol (General)

This protocol is a general guideline for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye.

Materials:

- Alkyne-modified biomolecule
- Azide-functionalized fluorescent dye (e.g., **BP Fluor 430 azide**)
- Copper(II) sulfate (CuSO_4) solution
- Copper-chelating ligand (e.g., THPTA) solution
- Reducing agent (e.g., Sodium Ascorbate) solution
- Reaction Buffer (e.g., PBS)

Procedure:

- Prepare a solution of the alkyne-modified biomolecule in the reaction buffer.
- Add the azide-functionalized fluorescent dye to the biomolecule solution.
- In a separate tube, prepare the catalyst premix by combining the CuSO_4 solution and the copper-chelating ligand solution.
- Add the catalyst premix to the biomolecule-dye mixture.
- Initiate the reaction by adding the freshly prepared reducing agent solution.
- Incubate the reaction at room temperature, protected from light.
- Purify the labeled biomolecule to remove unreacted dye and catalyst components.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (General)

This protocol is a general guideline for the copper-free labeling of biomolecules.

Materials:

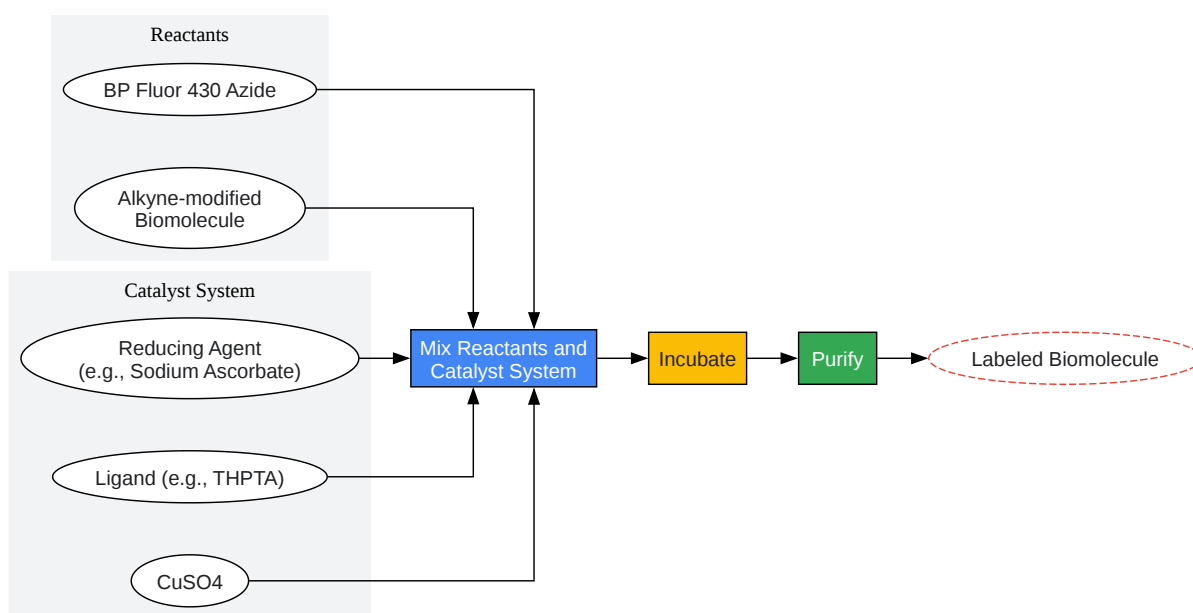
- Azide-modified biomolecule
- Strained alkyne-functionalized fluorescent dye (e.g., a DBCO-functionalized dye)
- Reaction Buffer (e.g., PBS)

Procedure:

- Prepare a solution of the azide-modified biomolecule in the reaction buffer.
- Add the strained alkyne-functionalized fluorescent dye to the biomolecule solution.
- Incubate the reaction at room temperature or 37°C, protected from light.
- The reaction proceeds without the need for a catalyst.
- Purify the labeled biomolecule to remove unreacted dye.

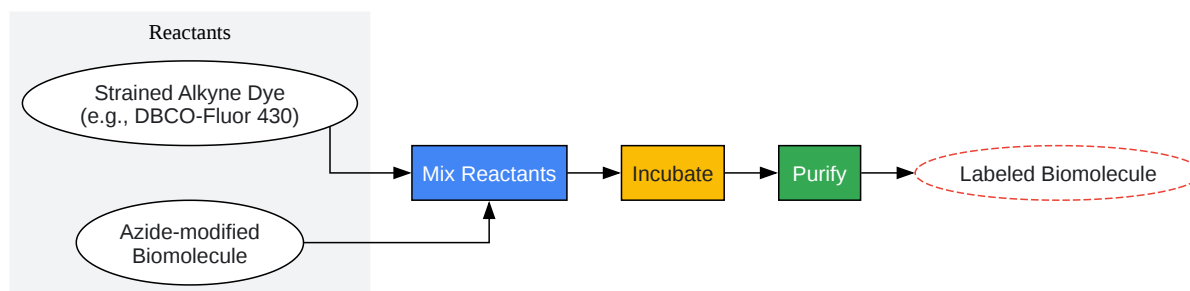
Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the two primary click chemistry reactions.



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

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